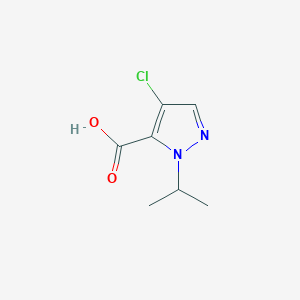

4-Chloro-1-isopropyl-1H-pyrazole-5-carboxylic acid

Overview

Description

“4-Chloro-1-isopropyl-1H-pyrazole-5-carboxylic acid” is a chemical compound that belongs to the class of pyrazoles . Pyrazoles are heterocyclic compounds with a five-membered ring structure made up of three carbon atoms and two nitrogen atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Scientific Research Applications

Electrosynthesis of Pyrazolecarboxylic Acids

Electrosynthesis provides a route to 4-chlorosubstituted pyrazolecarboxylic acids, including variants similar to the specified compound. This method relies on chlorination at the Pt anode in NaCl aqueous solutions, demonstrating the influence of substituent structure on the efficiency of the process (Lyalin, Petrosyan, & Ugrak, 2009).

Synthetic Chemistry and Catalysis

Research has explored the switchable synthesis of pyrroles and pyrazines from isoxazoles and triazoles, indicating the versatility of pyrazole derivatives in synthetic organic chemistry. This versatility is key in the development of novel compounds with potential applications across a range of chemical industries (Rostovskii et al., 2017).

Materials Science

Pyrazole derivatives have been identified as potential nonlinear optical (NLO) materials due to their optical nonlinearity, making them candidates for optical limiting applications. This application is significant for developing materials that protect sensitive optical devices from damage by intense light beams (Chandrakantha et al., 2013).

Antimicrobial and Antiglaucoma Activities

Novel pyrazole derivatives have shown antimicrobial and antiglaucoma activities in preclinical studies, suggesting their potential as therapeutic agents. These activities highlight the importance of pyrazole compounds in drug discovery and development processes (Hamada & Abdo, 2015); (Kasımoğulları et al., 2010).

Corrosion Inhibition

Pyrazole derivatives have been evaluated for their efficacy as corrosion inhibitors, offering protection for metals in aggressive environments. This research is crucial for industries where metal longevity and integrity are critical (Yadav et al., 2016).

Future Directions

The future directions for “4-Chloro-1-isopropyl-1H-pyrazole-5-carboxylic acid” could involve further exploration of its synthesis methods, chemical reactions, and potential applications in various fields such as medicinal chemistry, drug discovery, and agrochemistry . Further studies could also focus on its physical and chemical properties, safety and hazards, and mechanism of action.

Mechanism of Action

Target of Action

Pyrazole derivatives have been known to interact with a variety of biological targets, including enzymes and receptors .

Mode of Action

Pyrazole derivatives are known to participate in various chemical reactions such as suzuki–miyaura cross-coupling, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Biochemical Pathways

It’s worth noting that pyrazole derivatives are known to be involved in a variety of biochemical pathways due to their versatile chemical structure .

Result of Action

It’s worth noting that pyrazole derivatives have been associated with a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Chloro-1-isopropyl-1H-pyrazole-5-carboxylic acid. For instance, the compound is stable under normal temperature and pressure . Moreover, its solubility in different solvents suggests that the choice of solvent can significantly impact its action and efficacy .

properties

IUPAC Name |

4-chloro-2-propan-2-ylpyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O2/c1-4(2)10-6(7(11)12)5(8)3-9-10/h3-4H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJAOEUBLOJKEGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=C(C=N1)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 3-(2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B2828950.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-nitrobenzamide](/img/structure/B2828951.png)

![2-[(3,4,5-Trimethoxyphenyl)formamido]propanoic acid](/img/structure/B2828953.png)

![1-(4-methylbenzo[d]thiazol-2-yl)azetidin-3-yl 3-(1H-tetrazol-1-yl)benzoate](/img/structure/B2828958.png)

![1-(4-Bromophenyl)-3-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]-1-propanone](/img/structure/B2828959.png)

![2-amino-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenol](/img/structure/B2828964.png)

![2,2-Dimethyl-1-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]butan-1-one](/img/structure/B2828967.png)

![N-(1,3-benzodioxol-5-ylmethyl)-6-[6-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]hexanamide](/img/structure/B2828968.png)

![9H-Tribenzo[a,c,e][7]annulen-9-one](/img/structure/B2828970.png)

![8-[4-(2-Ethoxyethoxy)phenyl]-1,3-dimethyl-1,3,5-trihydroimidazolidino[1,2-h]pu rine-2,4-dione](/img/structure/B2828971.png)